molecular formula C23H31N3O9 B8106456 Thalidomide-O-PEG4-amine

Thalidomide-O-PEG4-amine

Cat. No.: B8106456
M. Wt: 493.5 g/mol
InChI Key: LZFBLPSYUTXWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-O-PEG4-amine is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG4-amine involves the conjugation of Thalidomide with a PEG4 linker and an amine group. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

Thalidomide-O-PEG4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

    Medicine: Investigated for its potential in developing new therapeutic agents for cancer and other diseases.

    Industry: Utilized in the development of novel drug delivery systems and bioconjugates .

Mechanism of Action

Thalidomide-O-PEG4-amine exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-PEG4-amine is unique due to its incorporation of a PEG4 linker, which enhances its solubility and bioavailability. Additionally, its use in PROTAC technology distinguishes it from other Thalidomide derivatives, as it enables targeted protein degradation .

Properties

IUPAC Name

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O9/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28/h1-3,17H,4-15,24H2,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFBLPSYUTXWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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